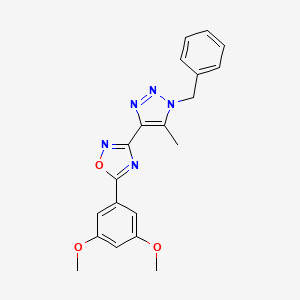
3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic molecule that contains both triazole and oxadiazole moieties. These structural features are common in compounds with a variety of biological activities, including antimicrobial and antioxidant properties. The presence of a benzyl group and dimethoxyphenyl ring may further influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives often involves the reaction of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. For instance, the synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives involves acid hydrolysis and subsequent ring transformation . Similarly, the synthesis of 1,3,4-oxadiazole derivatives can be achieved through the reaction of benzoimidazole-2-carbohydrazide with various aldehydes, followed by cyclization . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles and related compounds has been extensively studied. For example, the structure of 3-oxo-4-amino-1,2,3-oxadiazole derivatives has been characterized using spectroscopy and theoretical calculations . The molecular structure of 1,2,4-oxadiazoles is also influenced by the presence of substituents, which can affect the stability and reactivity of the compound .
Chemical Reactions Analysis
1,2,4-oxadiazoles undergo a variety of chemical reactions. For instance, photolysis of 1,3,4-oxadiazoles in alcohols can lead to heterolytic addition followed by cycloelimination, yielding products such as benzoic acid ester and benzonitrile imine . The reactivity of 1,2,4-oxadiazoles with benzyl alcohol and benzylamine has been shown to produce aryl nitriles and other products, suggesting a potential pathway for functionalization of the oxadiazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect the compound's acid/base stability, as seen in the pronounced acid/base stability of 3-oxo-1,2,3-oxadiazoles . The substituents on the oxadiazole ring can also impact the compound's solubility, melting point, and other physical properties. The antioxidant activity of oxadiazole derivatives has been demonstrated, with some compounds showing significant activity in in vitro assays10.
Aplicaciones Científicas De Investigación
Photolytic Transformations and Applications
The study by Tsuge, Oe, and Tashiro (1977) explored the photolysis of 1,3,4-oxadiazoles in alcohols, revealing mechanisms that could be applicable to derivatives such as 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole. This research provides insights into the photolytic transformations that these compounds undergo, potentially informing photochemical applications and the synthesis of novel compounds through photolysis (Tsuge, Oe, & Tashiro, 1977).
Corrosion Inhibition
The corrosion inhibition properties of 1,3,4-oxadiazole derivatives were investigated by Ammal, Prajila, and Joseph (2018), who found that these compounds, through physicochemical and theoretical studies, offer significant protection against corrosion for mild steel in sulphuric acid environments. This application is vital for industrial applications where corrosion resistance is crucial (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Anti-Proliferative Activities
Research by Al-Wahaibi et al. (2021) on N-Mannich bases of 1,3,4-oxadiazole, including derivatives similar to the compound , showcased their antimicrobial and anti-proliferative activities. These compounds were effective against a range of bacteria and fungi, as well as showing potential in inhibiting the growth of various cancer cell lines, highlighting their therapeutic potential (Al-Wahaibi et al., 2021).
Synthesis and Characterization of Derivatives
Mikhailov et al. (2018) synthesized 2-aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles and investigated their spectral luminescent properties. This research is indicative of the potential for synthesizing and characterizing derivatives of 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole for use in optical materials or sensors (Mikhailov et al., 2018).
Antioxidant Activities
The synthesis and evaluation of 1,3,4-oxadiazole derivatives for their antioxidant activities were conducted by Bassyouni et al. (2012), demonstrating the chemical versatility and biological relevance of these compounds. Such studies underscore the potential for using derivatives of the compound for developing antioxidants with medical applications (Bassyouni et al., 2012).
Propiedades
IUPAC Name |
3-(1-benzyl-5-methyltriazol-4-yl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-13-18(22-24-25(13)12-14-7-5-4-6-8-14)19-21-20(28-23-19)15-9-16(26-2)11-17(10-15)27-3/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRSORIEJWWIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C3=NOC(=N3)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

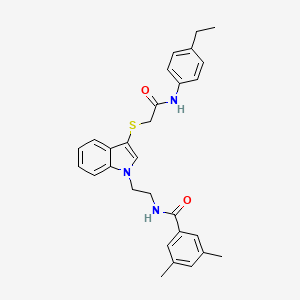
![2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2501894.png)
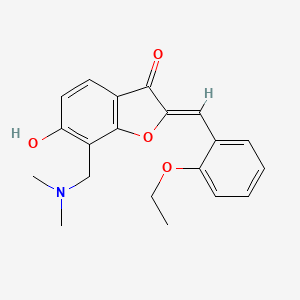
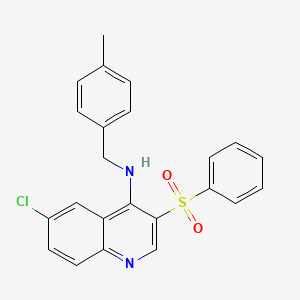
![Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2501899.png)
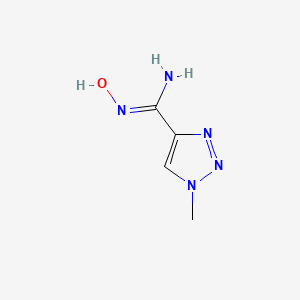
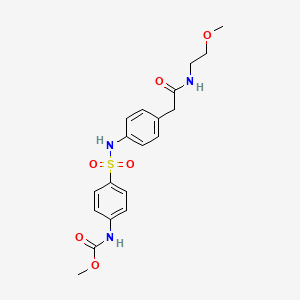


![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501911.png)
![Tert-butyl N-[(2S,3R)-2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]oxolan-3-yl]carbamate](/img/structure/B2501912.png)
![3-Azabicyclo[4.2.0]octan-2-one](/img/structure/B2501913.png)
![5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile](/img/structure/B2501914.png)
![7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B2501915.png)